![molecular formula C17H22N2O4 B2740812 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide CAS No. 899734-22-6](/img/structure/B2740812.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide, also known as DNMDP, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. DNMDP is a spirocyclic oxalamide that belongs to the class of compounds known as spiroacetals. This compound has shown promising results in preclinical studies as a potential treatment for various diseases.
Scientific Research Applications
- Antibacterial Activity : Researchers have explored the antibacterial potential of this compound due to its spiroketal structure. It may serve as a scaffold for designing novel antibiotics .
- Immunosuppressive Properties : Investigations into its immunosuppressive effects could lead to the development of therapeutic agents for autoimmune diseases .
- Polymerization Catalysts : Spiroketal compounds, including N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide, have been used as catalysts in polymerization reactions .
- Solid Rocket Fuel Combustion : These compounds can accelerate combustion processes in solid rocket fuels, making them relevant for propulsion systems .
- Spiroketal Synthesis : Researchers have employed similar spiroketals in the synthesis of natural products. Investigating their reactivity and stereochemistry is crucial for efficient synthetic routes .
- Antispasmodic Activity : Spiroketal derivatives have shown antispasmodic effects, which could be relevant in treating smooth muscle-related disorders .
- Attractants for Bark Beetles : These compounds have been explored as attractants for bark beetles, aiding in pest control strategies .
- Thermophysical Properties : Researchers have critically evaluated thermodynamic data for related spiroketals, including 1,6-dioxaspiro[4.4]nonane . Understanding their thermophysical behavior is essential for various applications.
- Efficient Synthesis : An efficient synthetic route for constructing the 1,6-dioxaspiro[4.4]nonan-2-one motif (a close relative of our compound) has been reported. This method involves furan oxidative spirocyclization .
Medicinal Chemistry and Drug Development
Materials Science and Catalysis
Natural Product Synthesis
Chemical Biology and Bioactivity
Physical Chemistry and Thermodynamics
Synthetic Methodology
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-4-6-13(7-5-12)19-16(21)15(20)18-10-14-11-22-17(23-14)8-2-3-9-17/h4-7,14H,2-3,8-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTKNNXYZDOJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide |
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